Pyriculol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

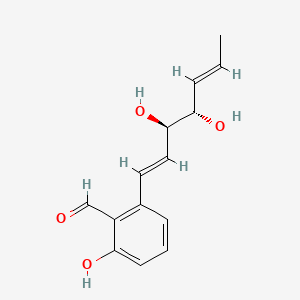

Pyriculol is a benzaldehyde that is salicylaldehyde which is substituted at position 6 by a (3R,4S,5E)-3,4-dihydroxyhepta-1,5-dien-1-yl group. It is a phytotoxic metabolite, isolated from the rice blast fungi Magnaporthe oryzae and Magnaporthe grisea. It has a role as a fungal metabolite. It is a heptaketide, a triol, a secondary allylic alcohol, a homoallylic alcohol, a member of benzaldehydes and a member of phenols.

Análisis De Reacciones Químicas

Acetylation Reactions

Pyriculol undergoes acetylation at its hydroxyl groups, forming diacetate derivatives. This reaction confirms the presence of secondary and phenolic hydroxyls:

-

Reaction Conditions : Treatment with acetic anhydride/pyridine or acetyl chloride .

-

Key Observations :

| Derivative | 1H-NMR Shifts (δ) | Acetyl Groups (δ) | Source |

|---|---|---|---|

| This compound Diacetate | H-4: 5.93, H-3: 4.30 | 2.06, 2.31 |

Formation of Phenylboronate Complexes

This compound reacts with phenylboronic acid to form cyclic boronates, enabling separation of stereoisomers:

| Compound | Key 1H-NMR Shifts (δ) | Optical Rotation ([α]D25) | Source |

|---|---|---|---|

| This compound | H-10: 4.37, H-11: 4.22 | +31° (CHCl₃) | |

| Epithis compound | H-10: 4.21, H-11: 4.03 | -31° (CHCl₃) |

Epimerization

Epithis compound, the (10S,11S)-stereoisomer of this compound, forms under specific conditions:

-

Observation : Epithis compound is isolated as a natural product, with a 5:1 ratio to this compound in UV-treated cultures .

-

Stability : No interconversion occurs under UV irradiation, suggesting kinetic stability .

Hydrogenation

Dihydrothis compound, a saturated derivative, is synthesized via hydrogenation:

-

Structure : Features reduced double bonds in the heptadienyl chain .

-

Biological Impact : Lacks phytotoxic activity compared to this compound .

| Property | This compound | Dihydrothis compound | Source |

|---|---|---|---|

| Spore Inhibition | 100% at 500 ppm | 0% at 1000 ppm | |

| UV λmax | 304 nm | 295 nm |

Oxidative Degradation

This compound degrades under UV exposure, though the epimer remains stable:

Chromatographic Behavior

HPLC methods resolve this compound and epithis compound:

-

Conditions : C18 column, methanol-water (75:25), UV detection at 254 nm .

-

Retention Time : this compound (12.3 min), Epithis compound (14.1 min) .

This compound’s reactivity centers on its hydroxyl groups, stereochemistry, and unsaturated side chain. Derivatives like diacetates and boronates are critical for structural elucidation, while epimerization and hydrogenation modulate bioactivity. Advanced chromatographic techniques enable precise quantification, supporting ongoing research into its phytotoxic mechanisms .

Propiedades

Fórmula molecular |

C14H16O4 |

|---|---|

Peso molecular |

248.27 g/mol |

Nombre IUPAC |

2-[(1E,3R,4S,5E)-3,4-dihydroxyhepta-1,5-dienyl]-6-hydroxybenzaldehyde |

InChI |

InChI=1S/C14H16O4/c1-2-4-13(17)14(18)8-7-10-5-3-6-12(16)11(10)9-15/h2-9,13-14,16-18H,1H3/b4-2+,8-7+/t13-,14+/m0/s1 |

Clave InChI |

YUQDGJSYYKKISE-COOXUBAGSA-N |

SMILES |

CC=CC(C(C=CC1=C(C(=CC=C1)O)C=O)O)O |

SMILES isomérico |

C/C=C/[C@@H]([C@@H](/C=C/C1=C(C(=CC=C1)O)C=O)O)O |

SMILES canónico |

CC=CC(C(C=CC1=C(C(=CC=C1)O)C=O)O)O |

Sinónimos |

pyriculol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.